3-Bromo-1-(o-tolyl)-1H-1,2,4-triazole
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Overview
Description
3-Bromo-1-(o-tolyl)-1H-1,2,4-triazole is a heterocyclic compound that contains a triazole ring substituted with a bromine atom and an o-tolyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1-(o-tolyl)-1H-1,2,4-triazole typically involves the reaction of o-tolyl hydrazine with bromine and a suitable triazole precursor. One common method includes the use of hydrazine hydrate and bromine in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-1-(o-tolyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 1-(o-tolyl)-1H-1,2,4-triazole derivatives, while oxidation reactions can produce triazole N-oxides .
Scientific Research Applications
3-Bromo-1-(o-tolyl)-1H-1,2,4-triazole has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3-Bromo-1-(o-tolyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets. The bromine atom and the triazole ring can participate in various binding interactions with enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-1-(o-tolyl)-1H-pyrazole
- 3-Bromo-1-methyl-2-(o-tolyl)naphthalene
Uniqueness
3-Bromo-1-(o-tolyl)-1H-1,2,4-triazole is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, making it valuable for specific applications .
Properties
Molecular Formula |
C9H8BrN3 |
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Molecular Weight |
238.08 g/mol |
IUPAC Name |
3-bromo-1-(2-methylphenyl)-1,2,4-triazole |
InChI |
InChI=1S/C9H8BrN3/c1-7-4-2-3-5-8(7)13-6-11-9(10)12-13/h2-6H,1H3 |
InChI Key |
YITAUPNDDDNBEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C=NC(=N2)Br |
Origin of Product |
United States |
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